molecular formula C15H29NO2 B1517948 1-Nonylpiperidine-4-carboxylic acid CAS No. 1156807-77-0

1-Nonylpiperidine-4-carboxylic acid

Cat. No. B1517948
CAS RN: 1156807-77-0
M. Wt: 255.4 g/mol
InChI Key: COYJNOAKICGPDS-UHFFFAOYSA-N
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Description

1-Nonylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1156807-77-0. It has a molecular weight of 255.4 . This compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C15H29NO2 . The InChI code is 1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.4 . It is typically stored at room temperature .

Scientific Research Applications

Decarboxylative Cross-Coupling Reactions
Recent advancements in the field of organic synthesis have highlighted the utility of carboxylic acids and their derivatives in decarboxylative cross-coupling reactions. These reactions offer a non-toxic and environmentally benign alternative to traditional organohalide coupling partners, enabling the synthesis of nitrogen-containing organic compounds. This research underlines the importance of such acids in creating diverse molecular structures, potentially including 1-Nonylpiperidine-4-carboxylic acid derivatives (Arshadi et al., 2019).

Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their biorenewable chemical nature, are pivotal in the biochemical industry as precursors for various chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at sub-desirable concentrations present challenges. Understanding these effects is crucial for developing strategies to enhance microbial tolerance, which could be relevant for improving the biosynthesis processes involving this compound (Jarboe, Royce, & Liu, 2013).

Electrochemical Oxidation in Synthesis
An electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) mediates the oxidation of primary alcohols and aldehydes to corresponding carboxylic acids. This approach highlights the potential for converting various substrates, including those related to this compound, into carboxylic acids under mild conditions, maintaining stereochemistry and facilitating large-scale syntheses (Rafiee et al., 2018).

Peptide Synthesis and Bioconjugation
Solid-phase synthesis techniques incorporating spin-labeled amino acids like TOAC, closely related to this compound, demonstrate the amino acid's significance in developing peptides with specific structural and functional properties. These methods, alongside the study of amide formation mechanisms for bioconjugation, lay foundational knowledge for applying this compound in peptide synthesis and bioconjugation strategies (Martin et al., 2001; Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

While specific future directions for 1-Nonylpiperidine-4-carboxylic acid are not available, piperidine derivatives represent a key category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital foundation in the production of drugs . This suggests potential future research and applications in the field of drug discovery.

properties

IUPAC Name

1-nonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYJNOAKICGPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656033
Record name 1-Nonylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1156807-77-0
Record name 1-Nonylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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